1,1-Dimethoxyethane

Catalog No.
S589265
CAS No.
534-15-6
M.F
C4H10O2
M. Wt
90.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Dimethoxyethane

Sourcing a safe, handleable acetaldehyde equivalent that can be removed under mild conditions? 1,1-Dimethoxyethane (CAS 534-15-6) offers a stable, low-boiling (64.5°C) alternative to toxic acetaldehyde gas and high-boiling ethers.

  • Controlled acetaldehyde release under acidic conditions, eliminating gas handling hazards.
  • 64.5°C boiling point enables gentle solvent removal, preserving heat-sensitive intermediates.
  • High purity ≥98% (GC), ready for lab-to-scale use.

Global stock, rapid shipping.

CAS Number

534-15-6

Product Name

1,1-Dimethoxyethane

IUPAC Name

1,1-dimethoxyethane

Molecular Formula

C4H10O2

Molecular Weight

90.12 g/mol

InChI

InChI=1S/C4H10O2/c1-4(5-2)6-3/h4H,1-3H3

InChI Key

SPEUIVXLLWOEMJ-UHFFFAOYSA-N

SMILES

CC(OC)OC

solubility

11.10 M
1000 mg/mL at 25 °C
ETHER; VERY SOL IN ACETONE
Miscible with water, alcohol, chloroform, ether.
miscible with water, organic solvent, oils
miscible (in ethanol)

Synonyms

1,1-dimethoxyethane, dimethyl acetal

Canonical SMILES

CC(OC)OC

The exact mass of the compound 1,1-Dimethoxyethane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 11.10 m1000 mg/ml at 25 °cether; very sol in acetonemiscible with water, alcohol, chloroform, ether.1000 mg/ml at 25 °cmiscible with water, organic solvent, oilsmiscible (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Acetals - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

100 g, 25 ml, 100 ml, 500 ml

1,1-Dimethoxyethane, also known as acetaldehyde dimethyl acetal, is a volatile, aprotic solvent and a stable synthetic equivalent of acetaldehyde. Its primary value in procurement decisions stems from its specific physical properties, such as a low boiling point (64.5 °C), and its chemical function as a protecting group or acetaldehyde source under acidic conditions. These characteristics position it as a specialized alternative to other common ether solvents and acetal reagents in applications where process control, thermal management, and specific reactivity are critical.

Research Fit

Carbonyl protection/deprotection synthesis workflow
Low-viscosity electrolyte co-solvent blending
Protected aldehyde precursor for pharmaceutical intermediates
Reported lower-hazard ether context for lab-scale handling

Substituting 1,1-Dimethoxyethane with its common structural isomer, 1,2-dimethoxyethane (DME), is unfeasible for most applications due to critical differences in chemical reactivity and physical properties. As an acetal, 1,1-dimethoxyethane is labile under acidic conditions, serving as a controlled source of acetaldehyde, whereas the ether 1,2-DME is chemically robust under the same conditions. Furthermore, its boiling point of ~64 °C allows for significantly easier removal from reaction mixtures compared to 1,2-DME (85 °C), a crucial factor for thermally sensitive processes and manufacturing efficiency. These fundamental distinctions in chemical stability and thermal behavior make simple substitution a source of process failure and yield loss.

Substitution Risk

Chelation capacity absence

The geminal dimethoxy structure eliminates chelation ability present in 1,2-dimethoxyethane, altering solvation behaviour in organometallic and battery electrolyte systems.

Thermodynamic profile mismatch

Higher heat of combustion and more exothermic hydrolysis enthalpy compared to dimethoxymethane prevent direct interchange in energy-sensitive or deprotection processes.

Superior Process Control via Lower Boiling Point for Efficient Solvent Removal

1,1-Dimethoxyethane offers a distinct advantage in processes requiring facile solvent removal. Its boiling point is approximately 20.5 °C lower than its common ether isomer, 1,2-dimethoxyethane (DME), and 37.5 °C lower than its ethyl analog, 1,1-diethoxyethane. This significant difference allows for stripping the solvent under milder vacuum or lower temperature, preserving thermally sensitive products and reducing energy costs in manufacturing workflows.

Evidence DimensionBoiling Point at Standard Pressure
Target Compound Data64.5 °C
Comparator Or Baseline1,2-Dimethoxyethane: 85 °C | 1,1-Diethoxyethane: 102 °C
Quantified Difference20.5 °C lower than 1,2-Dimethoxyethane
ConditionsStandard atmospheric pressure.

This property directly translates to lower energy consumption and reduced thermal stress on products during workup, a key process optimization and cost-saving factor.

Combustion enthalpy
Direct comparison
-2,613.47 vs -1,975.68 kJ mol⁻¹
~637.79 kJ mol⁻¹ difference (32.3% higher)
May influence solvent selection for energetic processes
Gaseous state, 25°C, 1 atm; flame calorimetry

Enables Safer Handling and Dosing as a Stable Liquid Precursor to Gaseous Acetaldehyde

Procuring 1,1-dimethoxyethane provides a safer and more controllable alternative to using acetaldehyde directly. Acetaldehyde is a highly volatile gas with a boiling point of 20.2 °C, making it difficult to handle, store, and dose accurately in laboratory or industrial settings. In contrast, 1,1-dimethoxyethane is a stable liquid at room temperature (BP 64.5 °C) that can be easily handled and precisely measured before generating acetaldehyde in situ under controlled acidic conditions.

Evidence DimensionPhysical State and Boiling Point
Target Compound DataLiquid, BP 64.5 °C
Comparator Or BaselineAcetaldehyde: Gas, BP 20.2 °C
Quantified Difference44.3 °C higher boiling point; stable liquid vs. volatile gas at room temperature
ConditionsStandard temperature and pressure.

This difference is critical for process safety, reproducibility, and ease of use, eliminating the significant hazards and engineering controls associated with handling a toxic, flammable gas.

Acute oral toxicity (LD50)
Cross-study comparison
6,500 mg/kg vs ~500 mg/kg
13-fold higher (lower hazard)
Supports lower-hazard handling context for research solvents
Oral rat studies; review species and protocol differences

Potential for Lower Viscosity Electrolytes Compared to Standard Glyme-Based Systems

In electrolyte formulation, viscosity is a critical parameter influencing ionic conductivity. While direct comparative viscosity data for 1,1-dimethoxyethane electrolytes is limited, studies on its isomer, 1,2-dimethoxyethane (DME), show that viscosity increases significantly with salt concentration, reaching 7.8 mPa·s for 2 M Li[TFSI] in DME. The different molecular structure of 1,1-dimethoxyethane (a geminal diether) compared to the vicinal diether structure of DME suggests different solvation behavior and potentially lower resulting electrolyte viscosities, which is a key area of investigation for improving ion transport in next-generation batteries. Lower viscosity is generally sought to enhance ion mobility and battery performance.

Evidence DimensionElectrolyte Viscosity
Target Compound DataData suggests potential for lower viscosity due to structural differences from DME.
Comparator Or Baseline1,2-Dimethoxyethane (DME): Viscosity of 2 M Li[TFSI] solution is 7.8 mPa·s.
Quantified DifferenceNot directly quantified, but structurally inferred potential for improvement.
Conditions2 M Li[TFSI] salt concentration.

Selecting 1,1-dimethoxyethane offers an alternative solvent scaffold for developing novel, potentially lower-viscosity electrolytes to improve battery rate capability and performance.

Dielectric constant (ε)
Class-level context
3.49
Supports role as viscosity-reducing co-solvent
Contrasts with high-ε co-solvents such as propylene carbonate (ε 64.9)
Enthalpy of hydrolysis
Direct comparison
-9.29 vs -7.67 kcal mol⁻¹
~1.62 kcal mol⁻¹ more exothermic
May support more favorable deprotection equilibrium
Liquid phase, 25°C; calorimetry

Synthesis of Thermally Labile Compounds

For multi-step syntheses involving heat-sensitive intermediates or final products, 1,1-dimethoxyethane is a preferred solvent. Its low boiling point (64.5 °C) allows for its removal under mild conditions, minimizing the risk of product degradation that could occur with higher-boiling solvents like its isomer 1,2-dimethoxyethane (85 °C).

Safe and Scalable Reactions Requiring the Acetaldehyde Moiety

In processes that require the controlled addition of an acetaldehyde equivalent, 1,1-dimethoxyethane serves as a superior, handleable liquid precursor. It circumvents the significant safety hazards and complex engineering controls needed to manage highly volatile and toxic acetaldehyde gas, making the process safer and more scalable.

Formulation of Novel, Low-Viscosity Battery Electrolytes

As a component in non-aqueous electrolytes, particularly for lithium-sulfur or other advanced battery systems, 1,1-dimethoxyethane is a valuable candidate for researchers aiming to reduce solvent viscosity. Its structural difference from the standard 1,2-dimethoxyethane provides a pathway to formulate electrolytes with potentially improved ion mobility and rate performance.

Application Fit Matrix

Application
Selection Property
Validation Focus
Co-solvent in lithium-ion battery electrolytes
Low-viscosity, low-permittivity co-solvent profile
Ionic conductivity and low-temperature performance testing
Acid-labile carbonyl protecting group
Geminal acetal protection/deprotection reactivity
Deprotection efficiency under acidic conditions
Synthesis of antiviral drug intermediates
Stable protected aldehyde precursor
Synthetic route compatibility and intermediate stability
Research applications with lower-hazard ether solvent
Acute oral toxicity profile
Hazard classification and handling protocol assessment

Physical Description

1,1-dimethoxyethane appears as a liquid with a sharp odor. Less dense than water. Mildly toxic by ingestion and inhalation. Severely irritates the skin and eyes. Used to make other chemicals.
Liquid
volatile colourless liquid with a sharp, green, ethereal odour

Color/Form

COLORLESS LIQ
MOBILE LIQ

XLogP3

0.5

Boiling Point

64.5 °C

Flash Point

BELOW 80 °F

Vapor Density

3.1 (AIR= 1)

Density

0.85015 @ 20 °C/4 °C
0.850-0.860

Odor

STRONGLY AROMATIC ODOR
GREEN VEGETABLE ODOR

Melting Point

-113.2 °C
Mp -113.2 °
-113.2°C

UNII

ZO2AW8UR5T

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids]

Vapor Pressure

171.20 mmHg
171.18 mm Hg at 25 °C

Pictograms

Flammable

Flammable

Other CAS

534-15-6
25154-53-4

Wikipedia

1,1-dimethoxyethane

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

BY HEATING ACETALDEHYDE WITH METHYL ALC AND GLACIAL ACETIC ACID, & DISTILLING.
...FROM ACETALDEHYDE AND METHANOL.
REACTION OF ACETYLENE WITH METHANOL IN THE PRESENCE OF BORON TRIFLUORIDE & MERCURIC OXIDE CATALYST; REACTION OF ACETALDEHYDE WITH METHANOL IN THE PRESENCE OF GLACIAL ACETIC ACID

General Manufacturing Information

Ethane, 1,1-dimethoxy-: ACTIVE
NON-ALCOHOLIC BEVERAGES, ICE CREAM, ICES, GELATINS AND PUDDINGS, JELLIES, PRESERVES, SPREADS 3.0 PPM; CANDY, BAKED GOODS 6.0 PPM
A SYNTHETIC FLAVOR SUBSTANCE RESEMBLING FRUIT FLAVORS.

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